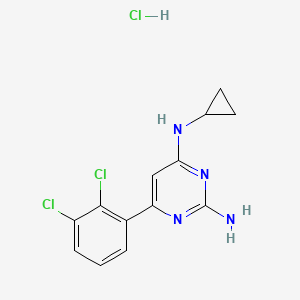

TH588 hydrochloride

Descripción general

Descripción

TH588 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a cyclopropyl group, and a pyrimidine diamine core, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TH588 hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve the desired purity .

Industrial Production Methods

For industrial production, the method described above is optimized to ensure high yield and purity. The process involves careful control of reaction conditions and the use of protonic solvents for after-treatment and refining. This method is suitable for large-scale production, with a yield of over 59.5% and a purity of more than 99.5% .

Análisis De Reacciones Químicas

Inhibition of MTH1

The primary mechanism by which TH588 exerts its effects is through the inhibition of MTH1. This inhibition prevents the enzyme from sanitizing oxidized nucleotides, leading to their incorporation into DNA. The resultant DNA damage triggers cellular stress responses, ultimately culminating in apoptosis (programmed cell death) in cancer cells.

Induction of DNA Damage

Research indicates that treatment with TH588 results in significant increases in markers of DNA damage, such as the phosphorylation of histone H2AX and the formation of 8-oxo-dG (8-oxodeoxyguanosine), a common marker for oxidative DNA damage. These effects were observed even at low concentrations of TH588, suggesting its potency as an MTH1 inhibitor under various conditions, including oxidative stress .

Impact on Cell Cycle and Mitotic Progression

TH588 has been shown to induce a G2/M phase arrest in cancer cells, similar to other microtubule-targeting agents like nocodazole. This arrest is believed to be linked to the drug's ability to disrupt microtubule dynamics and impair mitotic progression .

Synergistic Effects with Other Treatments

In combination therapies, TH588 enhances the efficacy of other anticancer agents such as everolimus and 5-fluorouracil by further downregulating the PI3K-Akt-mTOR signaling pathway and promoting apoptosis . The synergistic effects have been attributed to both its role as an MTH1 inhibitor and its impact on microtubule dynamics.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TH588 effectively reduces cell viability in various cancer cell lines, including pancreatic and colorectal cancer models. The compound's IC50 values indicate its potency; for instance, it has been reported to have an IC50 value as low as 4.1 nM against certain tumor types .

Mechanistic Insights

Role of Reactive Oxygen Species (ROS)

Aplicaciones Científicas De Investigación

Key Research Findings

-

Antitumor Effects :

- TH588 has shown significant antitumor activity in various cancer models. In studies involving patient-derived malignant melanoma cells, TH588 effectively suppressed tumor growth in mouse xenograft models .

- In colorectal cancer spheroids, treatment with TH588 resulted in a notable decrease in cell viability, demonstrating its potential as a therapeutic agent against solid tumors .

- Synergistic Effects :

- Cell Cycle Arrest :

- DNA Damage Induction :

Data Table: Summary of TH588 Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Suppression of tumor growth in various cancers | Effective against malignant melanoma and colorectal cancer |

| Synergistic Combinations | Enhanced efficacy when combined with Plk1 inhibitors | Targets mitotic spindle for improved cytotoxicity |

| Cell Cycle Dynamics | Induction of G2/M phase arrest | Similar effects to traditional microtubule inhibitors |

| DNA Damage | Induction of oxidative DNA damage via increased 8-oxo-dG formation | Correlates with growth inhibition in ROS-elevated cancer cells |

Case Study 1: Melanoma Treatment

In a study involving patient-derived malignant melanoma cells, TH588 was administered in a mouse xenograft model. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a targeted therapy for aggressive skin cancers .

Case Study 2: Colorectal Cancer

Research on colorectal cancer organoids demonstrated that treatment with TH588 led to a 15% reduction in cell viability at concentrations of 10 µM. This study emphasized the compound's selective action on cancerous tissues while sparing normal cells .

Case Study 3: Pancreatic Cancer

The combined treatment of pancreatic cancer cells with phenethyl isothiocyanate and TH588 resulted in enhanced DNA damage markers and significant growth inhibition. This study illustrated the compound's ability to synergize with other agents for greater therapeutic impact .

Mecanismo De Acción

The mechanism of action of TH588 hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with DNA to exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide

- Cariprazine

Uniqueness

TH588 hydrochloride stands out due to its unique combination of a dichlorophenyl group and a cyclopropyl group attached to a pyrimidine diamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

TH588 hydrochloride is a potent inhibitor of the nudix hydrolase family, specifically targeting the enzyme MTH1 (MutT homolog 1). This compound has garnered significant attention in cancer research due to its unique mechanism of action and its potential therapeutic applications. Below is a detailed overview of its biological activity, including experimental findings, case studies, and comparative analyses with similar compounds.

This compound exhibits its biological activity primarily through the following mechanisms:

- MTH1 Inhibition : TH588 selectively inhibits MTH1 with an IC50 value of approximately 5 nM, disrupting the enzyme's ability to dephosphorylate oxidized nucleotides. This inhibition leads to the accumulation of oxidized nucleotides such as 8-oxodGTP, which can be incorporated into DNA during replication, causing genomic instability and cell death .

- Microtubule Disruption : The compound also acts as a microtubule-targeting agent, affecting microtubule dynamics and promoting mitotic arrest in cancer cells. This effect is similar to that observed with other chemotherapeutic agents like vinblastine .

Cell Line Studies

Research has demonstrated that TH588 induces significant cytotoxic effects across various cancer cell lines. Notably:

- In HeLa cells, TH588 treatment increased the population of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest .

- In vivo studies have shown that TH588 effectively suppresses tumor growth in models of malignant melanoma and colorectal cancer .

Case Study: Colorectal Cancer Organoids

A study involving patient-derived colorectal cancer organoids revealed that exposure to 5 µM TH588 for three days resulted in a 77% reduction in cell viability for one organoid line (p25T) and a 20% reduction for another (p26T). This highlights the variability in sensitivity among different tumor types .

Comparative Analysis with Similar Compounds

The following table summarizes key features of TH588 compared to other MTH1 inhibitors:

| Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| TH588 | MTH1 Inhibition & Microtubule Disruption | 5 nM | Induces oxidative stress and mitotic arrest |

| TH287 | MTH1 Inhibition | 4.1 nM | Structural analog with slightly different effects on tubulin |

| NPD7155 | MTH1 Inhibition | Not specified | Less effective against tubulin polymerization |

| NPD9948 | MTH1 Inhibition | Not specified | Similar mechanism but different binding profile |

Biological Activity Summary

The biological activity of this compound is multifaceted:

- Induction of Apoptosis : By disrupting microtubule dynamics and accumulating oxidized nucleotides, TH588 promotes apoptosis in cancer cells .

- Mitotic Surveillance Activation : The compound activates the mitotic surveillance pathway, preventing cancer cells from re-entering the cell cycle after division .

- Oxidative Stress Response : TH588 treatment results in increased levels of genomic 8-oxodG, linking oxidative stress to cytotoxicity in cancer cells .

Propiedades

IUPAC Name |

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHMEHNWFXCSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that TH588 HCl induces DNA damage in colorectal cancer cells. What is the underlying mechanism behind this effect?

A1: TH588 HCl inhibits the enzyme MTH1, which plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP []. These oxidized nucleotides, if incorporated into DNA during replication, can lead to DNA damage and cell death. Cancer cells, with their elevated reactive oxygen species (ROS) levels, are particularly vulnerable to this mechanism. By inhibiting MTH1, TH588 HCl prevents the removal of oxidized nucleotides, leading to their incorporation into DNA and subsequent DNA damage in cancer cells [].

Q2: The study indicates that hypoxia can influence the effectiveness of TH588 HCl. Could you elaborate on this finding and its implications for potential therapeutic applications?

A2: The research observed that hypoxia completely abolished the reduction in cell viability induced by TH588 HCl in colorectal cancer spheroids []. This suggests that the efficacy of TH588 HCl might be compromised in hypoxic tumor microenvironments, a common feature of solid tumors. This finding highlights the importance of considering tumor microenvironment heterogeneity when evaluating MTH1 inhibitors like TH588 HCl for therapeutic applications. Further research is needed to understand the interplay between hypoxia, MTH1 activity, and the effectiveness of TH588 HCl in different tumor contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.